N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is an organic compound that features a biphenyl group, a phenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl moiety can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Tetrazole Ring Formation: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the tetrazole-containing biphenyl derivative with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions to increase yield, and employing continuous flow reactors to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The biphenyl and phenyl groups can be oxidized under strong oxidative conditions.
Reduction: The tetrazole ring can be reduced to form corresponding amines under reductive conditions.
Substitution: The biphenyl and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Biphenyl and phenyl ketones or carboxylic acids.
Reduction: Amines or partially reduced tetrazole derivatives.
Substitution: Halogenated or nitrated biphenyl and phenyl derivatives.
Scientific Research Applications
N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The biphenyl and phenyl groups can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
Phenylbenzene: Another name for biphenyl, highlighting its structure.
Tetrazole Derivatives: Compounds containing the tetrazole ring, which are used in various applications.
Uniqueness
N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is unique due to the combination of biphenyl, phenyl, and tetrazole moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry .
Properties
IUPAC Name |
2-phenyl-N-(2-phenylphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(19-22-24-25(23-19)16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTUBUSLYNXHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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